

"potential therapeutic targets of 2-Amino-4,5-diphenylthiazole"

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Compound of Interest

Compound Name: 2-Amino-4,5-diphenylthiazole

Cat. No.: B183397

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An In-depth Technical Guide on the Potential Therapeutic Targets of **2-Amino-4,5-diphenylthiazole** and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.^{[1][2]} Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in medicinal chemistry and drug discovery.^{[1][2]} This technical guide provides a comprehensive overview of the potential therapeutic targets of **2-amino-4,5-diphenylthiazole** and its derivatives, with a focus on anticancer, anti-inflammatory, and enzyme-inhibitory activities. The information presented herein is intended to serve as a resource for researchers and drug development professionals working to leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Therapeutic Targets

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents by targeting various key players in oncogenic signaling pathways.^[1]

Receptor Tyrosine Kinases (RTKs)

Ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of IGF1R.[3] One notable compound exhibited significant cytotoxicity against HepG2 cells, surpassing the efficacy of Sorafenib.[3] Mechanistic studies revealed that this compound inhibits HCC cell migration and colony formation, induces G2/M cell cycle arrest, and promotes early-stage apoptosis.[3]

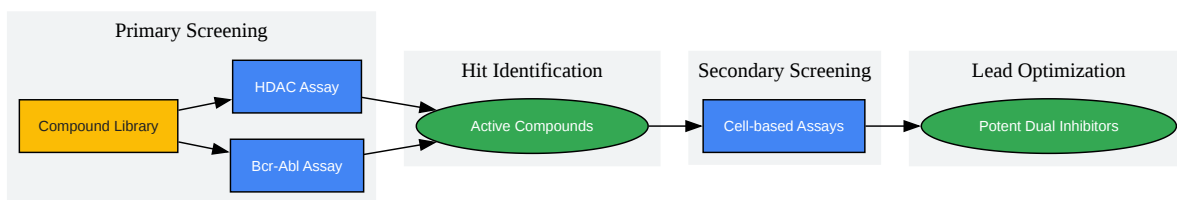
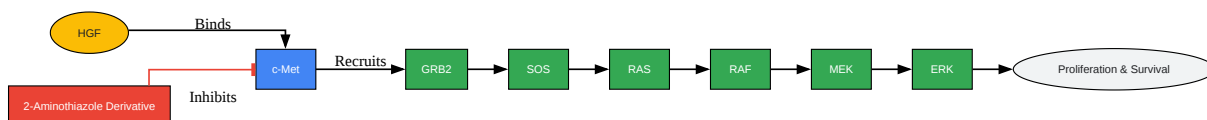
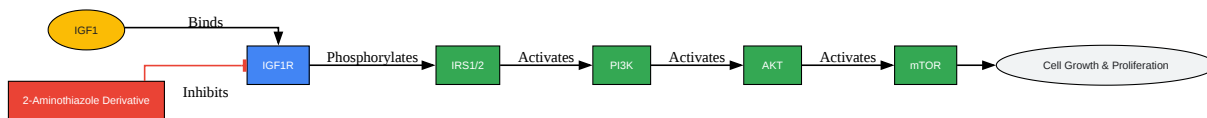
Quantitative Data: IGF1R Inhibition

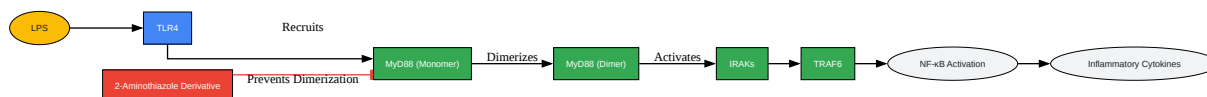
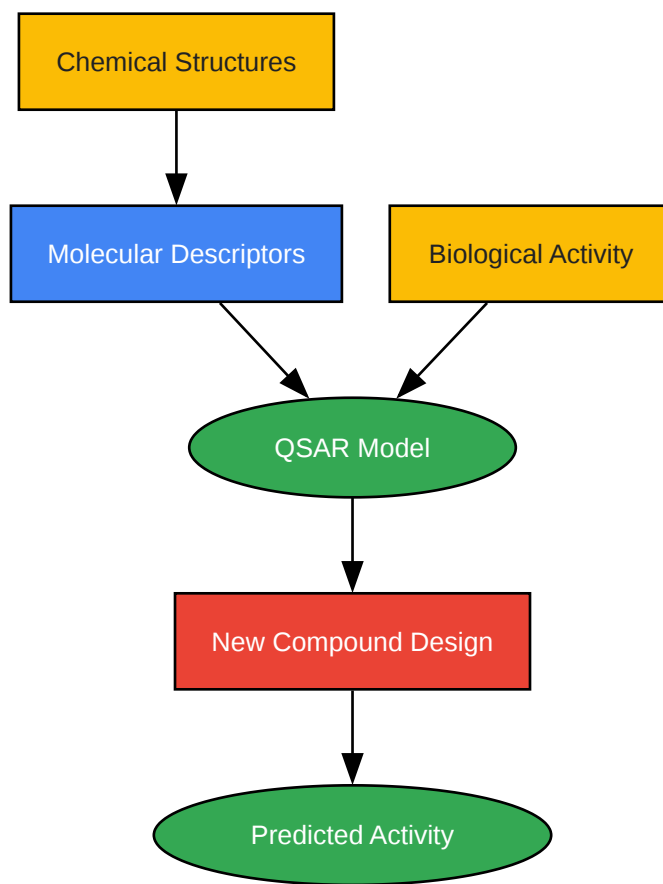
Compound	Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
27	HepG2	0.62 ± 0.34	Sorafenib	1.62 ± 0.27

Experimental Protocol: In Vitro Antiproliferative Assay

The antiproliferative activity of the compounds was evaluated against human cancer cell lines using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Post-treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway: IGF1R Signaling





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